molecular formula C19H24N6O2S B2722731 N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 946283-25-6

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2722731
CAS No.: 946283-25-6
M. Wt: 400.5
InChI Key: VEJRIVHZRBGGGC-UHFFFAOYSA-N
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Description

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a novel chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structural arrangement, incorporating several functional groups that may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps. Starting materials may include commercially available chemicals, such as pyrrolidine, isopropyl thiol, and furan-2-carboxylic acid. The general synthetic route may involve the following key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate precursors under specific conditions.

  • Introduction of the isopropylthio group: : Typically involves nucleophilic substitution reactions.

  • Attachment of the pyrrolidine moiety: : Achieved via alkylation or amidation reactions.

  • Linking the furan-2-carboxamide group: : Final coupling reactions are conducted to complete the synthesis.

Industrial Production Methods

For industrial-scale production, process optimization to enhance yield and purity is essential. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification. Reaction conditions, including temperature, solvent, and catalysts, need to be meticulously controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the isopropylthio group, to form sulfoxides or sulfones.

  • Reduction: : Reduction of the pyrimidine ring or other functional groups under appropriate conditions.

  • Substitution: : Possible nucleophilic or electrophilic substitution reactions, especially involving the pyrrolidine and furan rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium on carbon, Raney nickel.

Major Products

  • Oxidized derivatives such as sulfoxides or sulfones.

  • Reduced derivatives with modified pyrimidine or pyrrolidine rings.

  • Substituted products depending on the reaction conditions and reagents used.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigating its biological activity and potential as a biochemical probe.

  • Medicine: : Exploring its pharmacological properties and therapeutic potential.

  • Industry: : Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibits unique features:

  • Unique structural arrangement: : The combination of pyrazolo[3,4-d]pyrimidine with isopropylthio and pyrrolidine groups is rare.

  • Potential biological activity: : Preliminary studies indicate possible applications in medicinal chemistry.

List of Similar Compounds

  • N-(4-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide

  • N-(2-(4-(isopropylthio)phenyl)pyrazolo[3,4-d]pyrimidin-1-yl)acetamide

  • N-(2-(6-methyl-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

This article covers the basics of this compound, but there's always more to explore. If there's anything specific you'd like to dive deeper into, I'm here for it.

Properties

IUPAC Name

N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-13(2)28-19-22-16(24-8-3-4-9-24)14-12-21-25(17(14)23-19)10-7-20-18(26)15-6-5-11-27-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJRIVHZRBGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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